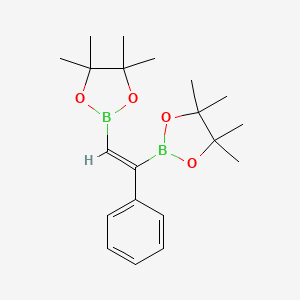

(E)-α,β-Styroldiboronsäure-bis(pinacol)ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-alpha,beta-Styrenediboronic acid bis(pinacol) ester, also known as SDBDPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a boronic acid derivative that has been synthesized using various methods, and its unique properties make it an interesting subject for further research.

Wissenschaftliche Forschungsanwendungen

Behandlung von Parodontitis

Diese Verbindung wurde bei der Entwicklung eines reaktiven Sauerstoffspezies (ROS)-responsiven Medikamenten-Abgabesystems verwendet {svg_1}. Durch strukturelle Modifizierung von Hyaluronsäure (HA) mit Phenylboronsäure-Pinacolester (PBAP) haben Forscher ein System geschaffen, das Curcumin (CUR) einkapseln kann, um Curcumin-beladene Nanopartikel (HA@CUR NPs) zu bilden {svg_2}. Dieses System hat sich als vielversprechend bei der Behandlung von Parodontitis erwiesen, einer chronisch-entzündlichen Erkrankung, die das Stützgewebe der Zähne betrifft {svg_3}.

ROS-responsives multifunktionales Nanopartikel

Die Verbindung wurde zur Herstellung von ROS-responsiven multifunktionalen Nanopartikeln verwendet {svg_4}. Diese Nanopartikel können Curcumin in einer ROS-Umgebung schnell freisetzen und die für die Behandlung erforderliche Konzentration erreichen {svg_5}. Diese Anwendung könnte wertvolle Erkenntnisse für die Zahnheilkunde liefern, die auf Parodontalerkrankungen abzielt {svg_6}.

Abstimmung der viskoelastischen Eigenschaften von Glucose-responsiven Polymerhydrogels

Die Verbindung wurde bei der Formulierung von Hydrogels verwendet {svg_7}. Das aus dem Bis[(Pinacolato)boryl]methan-Vernetzer abgeleitete Hydrogel weist aufgrund der Weichheit der Hydrogelmatrix überlegene Insulinauslöseigenschaften auf {svg_8}. Dieses neu formulierte Gel ist injizierbar, ohne dass sich die freigesetzten Insulinmoleküle strukturell verändern, und verursacht keine Zytotoxizität {svg_9}.

Stereoselektive Synthese von γ-Boryl-substituierten Homoallylalkoholen

(E)-1-Penten-1,2-diboronsäure-bis(pinacol)ester kann als Reaktant bei der stereoselektiven Synthese von γ-Boryl-substituierten Homoallylalkoholen verwendet werden {svg_10}. Diese Reaktion erfolgt mit aromatischen Aldehyden über eine Ru-katalysierte Doppelbindungsumlagerungsreaktion {svg_11}.

Wirkmechanismus

Target of Action

The primary targets of (E)-alpha,beta-Styrenediboronic acid bis(pinacol) ester are organic synthesis processes, particularly those involving the formation of carbon-carbon bonds . The compound is a valuable building block in these processes, contributing to the formation of diverse organic compounds .

Mode of Action

(E)-alpha,beta-Styrenediboronic acid bis(pinacol) ester interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron atom from the boronic ester, resulting in the formation of new carbon-carbon bonds . This process is crucial in the functionalizing deboronation of alkyl boronic esters .

Biochemical Pathways

The compound affects biochemical pathways involved in the synthesis of organic compounds . Specifically, it contributes to the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds . Additionally, it plays a role in the formation of glucose-responsive polymer hydrogels, which release insulin under high-glucose conditions .

Pharmacokinetics

It’s known that the compound’s properties can be influenced by factors such as ph, which can accelerate the rate of reaction . Furthermore, the compound’s bioavailability may be influenced by its use in the formation of hydrogels, which can host and release other compounds like insulin .

Result of Action

The action of (E)-alpha,beta-Styrenediboronic acid bis(pinacol) ester results in the formation of diverse organic compounds . In the context of glucose-responsive polymer hydrogels, the compound contributes to the controlled release of insulin, which is crucial for managing blood glucose levels .

Action Environment

The action, efficacy, and stability of (E)-alpha,beta-Styrenediboronic acid bis(pinacol) ester can be influenced by environmental factors such as pH and temperature . For instance, the rate of reaction can be considerably accelerated at physiological pH . Additionally, the compound’s stability may be affected by air and moisture .

Biochemische Analyse

Biochemical Properties

They are often used in Suzuki-Miyaura cross-coupling reactions

Cellular Effects

Some pinacol boronic esters have been used in the development of glucose-responsive hydrogels, which release insulin under high-glucose conditions . This suggests that they may have an impact on cell signaling pathways, gene expression, and cellular metabolism, particularly in the context of glucose regulation and insulin release.

Molecular Mechanism

It is known that pinacol boronic esters can undergo catalytic protodeboronation, a process that involves a radical approach . This process is often paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation

Temporal Effects in Laboratory Settings

It is known that boronate esters, including pinacol boronic esters, are air- and chromatography-stable , suggesting that they have good stability and do not degrade easily

Metabolic Pathways

Pinacol boronic esters are known to be involved in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-1-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30B2O4/c1-17(2)18(3,4)24-21(23-17)14-16(15-12-10-9-11-13-15)22-25-19(5,6)20(7,8)26-22/h9-14H,1-8H3/b16-14- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWACXAYGMFHOQ-PEZBUJJGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C(\B2OC(C(O2)(C)C)(C)C)/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30B2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2'-oxiran]-8-yl)ethyl)benzonitrile](/img/structure/B1142883.png)

![3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142892.png)